Rgb 286638

Catalog No.
S640431
CAS No.
784210-87-3
M.F
C29H37Cl2N7O4
M. Wt
618.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Rgb 286638

CAS Number

784210-87-3

Product Name

Rgb 286638

IUPAC Name

1-[3-[4-[[4-(2-methoxyethyl)piperazin-1-yl]methyl]phenyl]-4-oxo-1H-indeno[2,1-d]pyrazol-5-yl]-3-morpholin-4-ylurea;dihydrochloride

Molecular Formula

C29H37Cl2N7O4

Molecular Weight

618.6 g/mol

InChI

InChI=1S/C29H35N7O4.2ClH/c1-39-16-13-34-9-11-35(12-10-34)19-20-5-7-21(8-6-20)26-25-27(32-31-26)22-3-2-4-23(24(22)28(25)37)30-29(38)33-36-14-17-40-18-15-36;;/h2-8H,9-19H2,1H3,(H,31,32)(H2,30,33,38);2*1H

InChI Key

WJVMGQMXUBAAPL-UHFFFAOYSA-N

SMILES

Array

Synonyms

RGB 286638, RGB-286638, RGB286638

Canonical SMILES

COCCN1CCN(CC1)CC2=CC=C(C=C2)C3=NNC4=C3C(=O)C5=C4C=CC=C5NC(=O)NN6CCOCC6.Cl.Cl

a protein kinase inhibitor; structure in first source

RGB-286638 dihydrochloride is a potent, indenopyrazole-derived multi-targeted cyclin-dependent kinase (CDK) inhibitor, primarily utilized as a preclinical reference compound for transcriptional CDK blockade. Supplied as a highly water-soluble dihydrochloride salt, it demonstrates low-nanomolar inhibitory activity across a broad spectrum of CDKs, most notably CDK9 (IC50 = 1 nM), CDK1 (IC50 = 2 nM), and CDK2 (IC50 = 3 nM) [1]. Unlike highly selective cell-cycle inhibitors, RGB-286638 is specifically procured for its ability to downregulate RNA polymerase II phosphorylation, making it an essential tool compound for investigating p53-independent apoptosis and overcoming drug resistance in hematological malignancy models[2].

Substituting RGB-286638 dihydrochloride with generic pan-CDK inhibitors (e.g., flavopiridol) or selective CDK4/6 inhibitors (e.g., palbociclib) compromises both target profile and formulation workflows. Selective CDK4/6 inhibitors fail to inhibit CDK9, completely missing the transcriptional blockade required for p53-independent cytotoxicity in mutant cell lines [1]. Furthermore, attempting to substitute the target compound with its free base equivalent (CAS 784210-88-4) introduces severe processability bottlenecks; the free base exhibits poor aqueous solubility, whereas the dihydrochloride salt enables direct formulation in 5% dextrose at concentrations up to 20 mg/mL for stable intravenous (IV) administration in murine xenograft models without the need for toxic organic solvents [2].

Formulation Stability and Aqueous Processability

For in vivo procurement, the salt form dictates processability. RGB-286638 dihydrochloride can be formulated as an aqueous solution for infusion at 20 mg/mL, remaining stable for up to 72 hours at ambient temperature [1]. In contrast, the free base form requires organic solvents (e.g., DMSO) for initial dissolution, which can introduce vehicle toxicity and precipitation risks in standard 5% dextrose IV bags [1].

Evidence DimensionAqueous formulation stability for IV infusion
Target Compound Data20 mg/mL stable in aqueous solution (up to 72h at 15-25°C)
Comparator Or BaselineRGB-286638 free base (requires DMSO/organic solvent reconstitution)
Quantified DifferenceElimination of organic solvent requirement for high-concentration (20 mg/mL) dosing
ConditionsAmbient temperature (15°C–25°C), diluted in 5% aqueous dextrose

Procuring the dihydrochloride salt eliminates the need for complex organic solvent vehicles, ensuring reproducible and non-toxic intravenous dosing in xenograft models.

Transcriptional vs. Cell-Cycle Kinase Selectivity

RGB-286638 distinguishes itself from first-generation pan-CDK inhibitors by its distinct selectivity profile favoring transcriptional CDKs. In cell-free kinase assays, it inhibits the transcriptional regulator CDK9 with an IC50 of 1 nM, while exhibiting lower potency against CDK6 and CDK7[1]. Compared to selective CDK4/6 inhibitors, which lack CDK9 activity entirely, this 1 nM potency against CDK9 is what drives the rapid downregulation of RNA polymerase II phosphorylation observed within 8 hours of treatment[1].

Evidence DimensionKinase inhibition (IC50)
Target Compound DataCDK9 IC50 = 1 nM; CDK1/2/4 IC50 = 2-4 nM
Comparator Or BaselineSelective CDK4/6 inhibitors (inactive against CDK9)
Quantified DifferenceSub-nanomolar to 1 nM target engagement for CDK9 vs. complete lack of activity in CDK4/6-specific agents
ConditionsIn vitro cell-free kinase profiling assay

Buyers investigating transcriptional regulation and RNA polymerase II dynamics must select this compound over standard CDK4/6 inhibitors to ensure target engagement.

Maintained Efficacy in p53-Mutated Malignancy Models

A primary procurement driver for RGB-286638 is its sustained efficacy in drug-resistant, p53-mutated models. In human multiple myeloma (MM) cell lines, RGB-286638 demonstrates half-maximally effective concentrations (EC50) of 20 to 70 nM at 48 hours, maintaining this potency in both wild-type p53 (MM.1S) and p53-mutant (U266, OPM1) lines [1]. Standard chemotherapeutics and p53-dependent agents typically show a multi-fold drop in efficacy in p53-deleted lines, making RGB-286638 a critical benchmark for p53-independent apoptosis research[1].

Evidence DimensionCytotoxicity (EC50) in p53-mutant vs. wild-type cells
Target Compound DataEC50 = 20–70 nM across both p53-wt and p53-mutant lines
Comparator Or BaselineStandard p53-dependent agents (significant loss of efficacy in mutant lines)
Quantified DifferenceNear-equivalent nanomolar potency regardless of p53 status
Conditions48-hour MTT viability assay in MM cell lines

Provides a reliable, highly potent positive control for researchers developing therapies for high-risk, p53-deleted hematological malignancies.

Preclinical Intravenous Xenograft Modeling

Due to the high aqueous solubility of the dihydrochloride salt (up to 20 mg/mL), this compound is the ideal choice for laboratories conducting in vivo tumor growth inhibition studies requiring stable, DMSO-free IV administration [1].

Transcriptional CDK9 Blockade Assays

As a potent inhibitor of CDK9 (IC50 = 1 nM), RGB-286638 is specifically suited for mechanistic studies investigating the downregulation of RNA polymerase II phosphorylation and subsequent transcriptional arrest [2].

p53-Independent Apoptosis Benchmarking

Its uniform nanomolar cytotoxicity across both wild-type and p53-mutant cell lines makes it a critical reference material for screening novel therapeutics aimed at overcoming p53-deletion-mediated drug resistance in multiple myeloma [2].

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

5

Exact Mass

617.2284081 Da

Monoisotopic Mass

617.2284081 Da

Heavy Atom Count

42

UNII

478ZV54680

Other CAS

784210-87-3

Wikipedia

Rgb-286638

Dates

Last modified: 07-20-2023

Explore Compound Types